![molecular formula C28H50O2 B14214910 [(Cholestan-3-yl)oxy]methanol CAS No. 594846-22-7](/img/structure/B14214910.png)
[(Cholestan-3-yl)oxy]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Cholestan-3-yl)oxy]methanol is a chemical compound that belongs to the class of sterols, which are a subgroup of steroids. Sterols are essential components of cell membranes in animals, plants, and fungi. This compound is derived from cholestane, a saturated hydrocarbon, and is characterized by the presence of a hydroxyl group attached to the cholestane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Cholestan-3-yl)oxy]methanol typically involves the reaction of cholestanol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and a reducing agent, such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are carefully controlled to optimize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
[(Cholestan-3-yl)oxy]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, alkyl halides, anhydrous conditions.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Saturated derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
[(Cholestan-3-yl)oxy]methanol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It is used as a starting material for the synthesis of various sterol derivatives.
Biology: this compound is used in studies related to cell membrane structure and function.
Industry: this compound is used in the production of various industrial products, including cosmetics and food additives.
Mécanisme D'action
The mechanism of action of [(Cholestan-3-yl)oxy]methanol involves its interaction with cell membranes and enzymes involved in sterol metabolism. The compound can integrate into cell membranes, affecting their fluidity and permeability. It can also inhibit enzymes involved in cholesterol synthesis, leading to reduced cholesterol levels in cells .
Comparaison Avec Des Composés Similaires
[(Cholestan-3-yl)oxy]methanol can be compared with other sterol derivatives, such as cholestanol and cholesterol.
Cholestanol: Similar to this compound, cholestanol is a saturated sterol.
Cholesterol: Cholesterol is a well-known sterol with a hydroxyl group at the 3-position.
List of Similar Compounds
- Cholestanol
- Cholesterol
- Epicholesterol
- Coprostanol
This compound stands out due to its unique structure and reactivity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
594846-22-7 |
|---|---|
Formule moléculaire |
C28H50O2 |
Poids moléculaire |
418.7 g/mol |
Nom IUPAC |
[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxymethanol |
InChI |
InChI=1S/C28H50O2/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(30-18-29)13-15-27(21,4)26(23)14-16-28(24,25)5/h19-26,29H,6-18H2,1-5H3/t20-,21?,22?,23+,24-,25+,26+,27+,28-/m1/s1 |
Clé InChI |
OKXUAWIBWYQMRJ-CDQKXPLWSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)OCO)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OCO)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


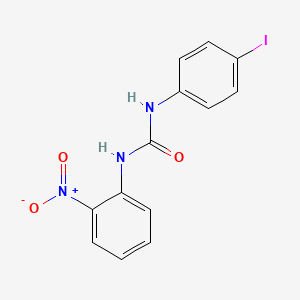
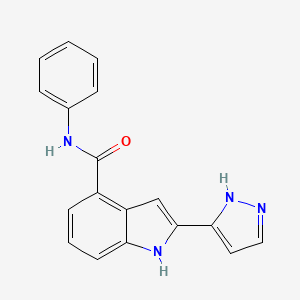
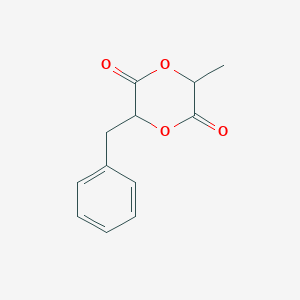
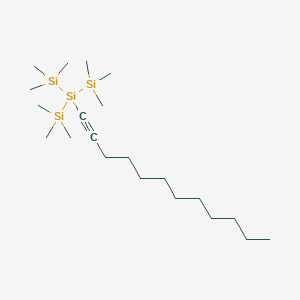
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14214856.png)
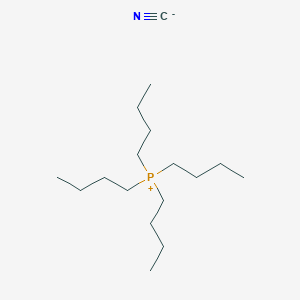
![2-{[2-(Benzylamino)ethyl]amino}-2-methylpropan-1-ol](/img/structure/B14214881.png)
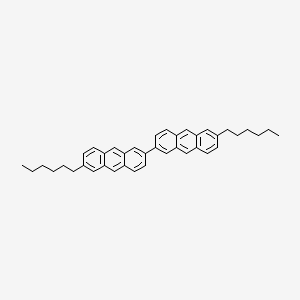
![4-[Bis(2-chloroethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14214895.png)
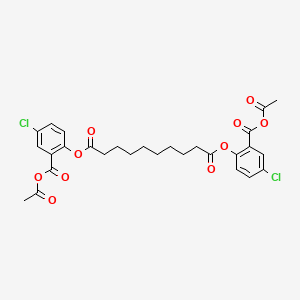

![2-{[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14214913.png)
![1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14214919.png)

